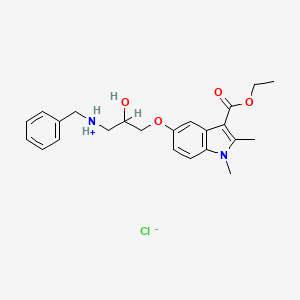![molecular formula C17H12CuN2O3 B13769951 Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- CAS No. 67828-23-3](/img/structure/B13769951.png)
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- is a complex organic compound that features a copper ion coordinated with a naphthalenecarboxylate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- typically involves the reaction of copper salts with the corresponding naphthalenecarboxylate ligand under controlled conditions. The reaction is often carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where copper salts and naphthalenecarboxylate ligands are mixed in reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its coordination environment and electronic properties.
Reduction: Reduction reactions can alter the oxidation state of the copper ion, affecting the compound’s reactivity and stability.
Substitution: Ligand substitution reactions can occur, where the naphthalenecarboxylate ligand is replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes with altered ligand environments, while reduction could produce copper(I) species.
科学研究应用
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including dyes and pigments, due to its vibrant color and stability.
作用机制
The mechanism of action of Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- involves its interaction with molecular targets such as enzymes and receptors. The copper ion can coordinate with various biomolecules, altering their structure and function. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to the compound’s bioactivity.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar coordination properties but different applications.
Sulfur Compounds: Share some chemical reactivity with copper complexes but have distinct uses and properties.
Uniqueness
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- is unique due to its specific ligand coordination and the resulting electronic properties. This uniqueness makes it valuable in applications requiring precise control over reactivity and stability.
属性
CAS 编号 |
67828-23-3 |
|---|---|
分子式 |
C17H12CuN2O3 |
分子量 |
355.8 g/mol |
IUPAC 名称 |
copper;3-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H12N2O3.Cu/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h1-10,20H,(H,21,22); |
InChI 键 |
LWKWRIWQOAHOAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


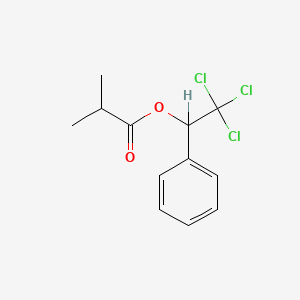
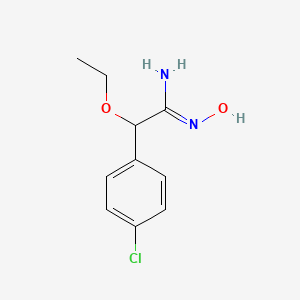
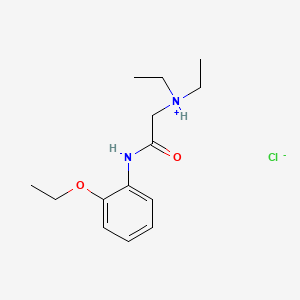

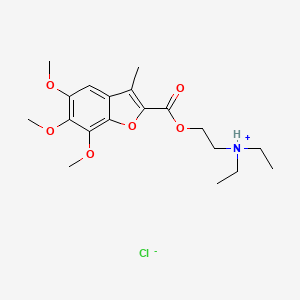



![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
